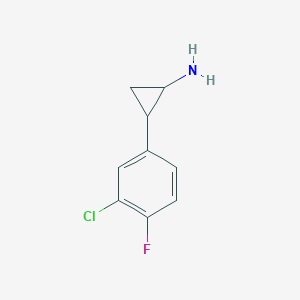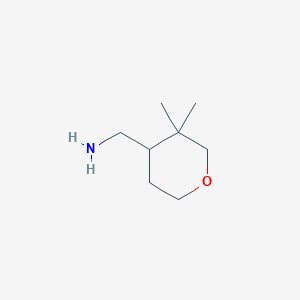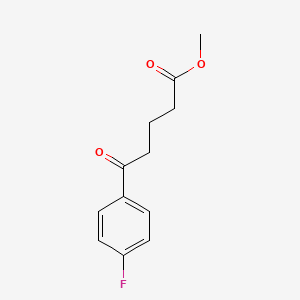
1,3-Di(1H-1,2,4-triazole-1-yl)propane
Overview
Description
1,3-Di(1H-1,2,4-triazole-1-yl)propane is a chemical compound that features two 1H-1,2,4-triazole rings attached to a propane backbone. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
1,3-Di(1H-1,2,4-triazole-1-yl)propane, also known as 1H-1,2,4-Triazole, 1,1’-(1,3-propanediyl)bis-, is a compound that has been studied for its potential anticancer properties . The primary target of this compound is the aromatase enzyme . Aromatase is an enzyme involved in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the activity of the enzyme, thereby disrupting the biosynthesis of estrogens . The disruption of estrogen production can lead to the inhibition of the growth and proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the aromatase pathway . By inhibiting the aromatase enzyme, this compound disrupts the conversion of androgens to estrogens . This disruption can lead to a decrease in estrogen levels, which can inhibit the growth of estrogen-dependent cancer cells .
Pharmacokinetics
It is known that the compound’s ability to form hydrogen bonds can improve its pharmacokinetic properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact the bioavailability of the compound .
Result of Action
The primary result of the action of this compound is the inhibition of the growth and proliferation of cancer cells . By disrupting the biosynthesis of estrogens, this compound can inhibit the growth of estrogen-dependent cancer cells . This can lead to a decrease in the size and number of tumors .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can impact the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can also influence the action of this compound . .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Cellular Effects
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines
Molecular Mechanism
Molecular docking studies have been done to understand the mechanism and binding modes of some 1,2,4-triazole derivatives in the binding pocket of certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Di(1H-1,2,4-triazole-1-yl)propane typically involves the reaction of 1,3-dibromopropane with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,3-Di(1H-1,2,4-triazole-1-yl)propane can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole rings to their respective amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole rings act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF or DMSO are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Scientific Research Applications
1,3-Di(1H-1,2,4-triazole-1-yl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Triazole derivatives, including this compound, are explored for their potential use as pharmaceutical agents.
Comparison with Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
1,3,5-Triazine: Another nitrogen-containing heterocycle with diverse applications.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Uniqueness: 1,3-Di(1H-1,2,4-triazole-1-yl)propane is unique due to its dual triazole rings attached to a propane backbone, which provides distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1(2-12-6-8-4-10-12)3-13-7-9-5-11-13/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDPUKAFTWJHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3322524.png)


![2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B3322546.png)


![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline](/img/structure/B3322575.png)







